molecular formula C18H14S B8759595 4-Biphenylyl phenyl sulfide CAS No. 59090-57-2

4-Biphenylyl phenyl sulfide

Cat. No.: B8759595
CAS No.: 59090-57-2
M. Wt: 262.4 g/mol
InChI Key: LLAVBEWIQQUQFR-UHFFFAOYSA-N
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Description

4-Biphenylyl phenyl sulfide is a useful research compound. Its molecular formula is C18H14S and its molecular weight is 262.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

Insecticides and Acaricides
4-Biphenylyl phenyl sulfide is primarily recognized for its use as an active ingredient in insecticides and acaricides. Research indicates that this compound exhibits significant activity against a variety of harmful insects and mites, making it valuable in agricultural practices. For instance, it has shown high efficacy against the citrus mite, a notorious pest affecting citrus crops. The compound's formulation allows for multiple application methods, including spraying and soil application, enhancing its utility in pest management strategies .

Formulation Characteristics
The compound can be formulated into wettable powders or emulsifiable concentrates, which are then diluted for use in agricultural settings. Studies have demonstrated that formulations containing this compound can effectively reduce pest populations when applied to crops like soybeans and rice .

Pharmaceutical Applications

Anticancer Research
In the pharmaceutical domain, this compound has been investigated as a potential inhibitor of sulfatase-2, an enzyme implicated in cancer progression. Compounds derived from biphenyl sulfides have shown promise as anticancer agents by disrupting critical biological pathways involved in tumor growth and metastasis. Experimental studies have revealed that certain derivatives exhibit potent inhibitory activity against sulfatase-2, suggesting their potential as therapeutic agents .

Drug Design Innovations
Recent advancements in drug design have focused on biphenyl-based compounds for their ability to interact with key protein targets involved in cancer. The structural characteristics of this compound allow for modifications that enhance its bioactivity and selectivity towards specific targets, paving the way for novel anticancer therapies .

Material Science Applications

Polymeric Materials
this compound is also explored for its role in the synthesis of advanced polymeric materials. Its unique chemical structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing biphenyl sulfide units demonstrate improved resistance to degradation under environmental stressors, making them suitable for applications in coatings and protective materials .

Case Studies

Application AreaStudy ReferenceKey Findings
AgriculturePatent WO2007034755A1Demonstrated high efficacy against citrus mite; effective formulations developed for crop protection.
PharmaceuticalsRSC Publication 2016Identified as a potent inhibitor of sulfatase-2; potential therapeutic applications in cancer treatment.
Material ScienceNTP Publication 2023Enhanced thermal stability observed in polymer composites containing biphenyl sulfide; promising for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-biphenylyl phenyl sulfide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiols (e.g., biphenyl-4-thiol) can react with aryl halides (e.g., bromobenzene) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF. Optimizing reaction temperature (80–120°C), stoichiometry (1:1.2 thiol:halide), and catalyst loading (2–5 mol%) improves yields >75% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and sulfur-linked carbons.
  • FT-IR : Identify C-S stretching vibrations (650–750 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 278 for C₁₈H₁₄S).
  • X-ray Diffraction : Resolve crystal structure and confirm bond angles (C-S-C ~105°) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How does this compound perform in catalytic sulfide-to-sulfoxide oxidation, and what factors optimize oxidant efficiency?

  • Methodological Answer : Using a POM-based catalyst (e.g., Zn₄-ε-Keggin clusters), selective oxidation with H₂O₂ achieves >99% sulfoxide yield in 10 minutes. Key factors include:

  • O/S molar ratio : Maintain ≤1.5 to minimize over-oxidation to sulfones.
  • Solvent choice : Acetonitrile enhances reaction kinetics vs. DMF.
  • Catalyst recyclability : Retains >90% efficiency after 5 cycles .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed coupling. Key parameters:

  • Electron density maps : Highlight nucleophilic sulfur sites.
  • Activation energy barriers : Predict feasibility of aryl halide substitutions (ΔG‡ <25 kcal/mol).
  • Solvent effects : PCM models simulate polarity impacts on reaction rates .

Q. How do structural modifications (e.g., electron-withdrawing groups) alter the biological activity of this compound derivatives?

  • Methodological Answer : Introduce substituents (e.g., -NO₂, -CF₃) at the biphenyl para-position to enhance antimicrobial activity.

  • MIC assays : Against S. aureus, nitro-derivatives show MIC = 8 µg/mL vs. 32 µg/mL for parent compound.
  • Docking studies : Sulfur-π interactions with bacterial enzyme active sites (e.g., FabI) correlate with potency .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Conduct systematic reviews using EPA’s ToxRefDB and apply Bradford Hill criteria to assess causality. For example:

  • Dose-response consistency : Compare LD₅₀ values (oral vs. dermal) from OECD 423/404 tests.
  • Confounder analysis : Control for impurities (e.g., residual Pd) via ICP-MS .

Q. How does this compound interact with environmental matrices, and what degradation pathways dominate?

  • Methodological Answer : Aerobic soil metabolism studies (OECD 307) show half-life (t₁/₂) = 30–60 days.

  • Photolysis : UV irradiation (λ = 254 nm) cleaves C-S bonds, generating biphenyl and thiophenol.
  • Microbial degradation : Pseudomonas spp. metabolize sulfide to sulfonate via monooxygenase enzymes .

Q. Methodological Notes

  • Data Validation : Cross-reference experimental results with ChemSpider/PubChem entries (e.g., CSID:9607175) to confirm structural accuracy .
  • Advanced Instrumentation : Use SC-XRD (e.g., Bruker D8 Venture) for crystallographic data and GC-MS (e.g., Agilent 5977B) for trace analysis .

Properties

CAS No.

59090-57-2

Molecular Formula

C18H14S

Molecular Weight

262.4 g/mol

IUPAC Name

1-phenyl-4-phenylsulfanylbenzene

InChI

InChI=1S/C18H14S/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H

InChI Key

LLAVBEWIQQUQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Uniformly mixed were 3.0 parts of 4-bromobiphenyl, 1.7 parts of thiophenol, 2.5 parts of sodium tert-butoxide, 0.15 parts of tetrakis(triphenylphosphine)palladium, and 64.3 parts of 1-butanol, and allowed to react at 120° C. for 2 hours. The reaction solution was cooled to room temperature (about 25° C.) and then filtered. The filtrate was transferred to a rotary evaporator, and the solvent was removed by distillation, so that a red-brown, crystalline product was obtained. The product was dissolved in 70 parts of dichloromethane, and 50 parts of an aqueous saturated sodium hydrogen carbonate solution was added thereto. After washing three times by liquid-liquid separation, the dichloromethane layer was washed with 70 parts of distilled water until the pH became neutral. The dichloromethane layer was transferred to a rotary evaporator, and the solvent was removed by distillation, so that a brown, crystalline product was obtained. Twenty parts of hexane was added thereto, and the product was dispersed in hexane using an ultrasonic cleaner. The operation of standing for about 15 minutes and then removing the supernatant was repeated three times to wash the resulting solid, and the solvent was removed with a rotary evaporator, so that brown crystalline 4-(phenylthio)biphenyl was obtained in a yield of 84%. The product was identified by 1H-NMR {d6-dimethylsulfoxide, δ (ppm) 7.6-7.7 (4H, m), 7.3-7.5 (10H, m)}.
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